![molecular formula C16H22BrNO6 B5019993 N-(2-bromo-4,5-dimethoxybenzyl)cyclopentanamine oxalate](/img/structure/B5019993.png)
N-(2-bromo-4,5-dimethoxybenzyl)cyclopentanamine oxalate
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Description
Synthesis Analysis
This compound is commonly used in the synthesis of drugs and other chemical reactions . It is relatively stable and easy to synthesize, making it readily available for research purposes.Molecular Structure Analysis
The molecular formula of “2-Bromo-4,5-dimethoxybenzyl bromide” is C9H10Br2O2 . Its average mass is 309.983 Da and its monoisotopic mass is 307.904755 Da .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Mechanism of Action
The mechanism of action of “2-Bromo-4,5-dimethoxybenzyl bromide” is believed to involve the activation of the 5-HT2A receptor. The compound binds to the receptor and activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. The resulting effects include hallucinations, altered perception, and changes in mood and cognition.
Safety and Hazards
properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]cyclopentanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2.C2H2O4/c1-17-13-7-10(12(15)8-14(13)18-2)9-16-11-5-3-4-6-11;3-1(4)2(5)6/h7-8,11,16H,3-6,9H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKFTXFPMGATPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2CCCC2)Br)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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